5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C15H10BrN3O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced into the benzene ring via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioxomethylation: The thioxomethyl group is introduced through reactions involving thiourea or related compounds.
Amidation: The final step involves the formation of the amide bond between the dinitrobenzoyl and thioxomethyl groups, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives and other oxidized forms.
Reduction: Products include amines and related reduced compounds.
Substitution: Products include derivatives with substituted functional groups in place of the bromine atom.
Scientific Research Applications
5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: The compound may influence signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-[[[(3-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid: Similar structure but with an iodine atom instead of a nitro group.
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but with an amino group and a methyl group instead of the dinitrobenzoyl and thioxomethyl groups.
Properties
Molecular Formula |
C15H9BrN4O7S |
---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
5-bromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9BrN4O7S/c16-8-1-2-12(11(5-8)14(22)23)17-15(28)18-13(21)7-3-9(19(24)25)6-10(4-7)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28) |
InChI Key |
FZICOHPHICDFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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